molecular formula C15H28N2O5 B3337473 Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate CAS No. 6621-60-9

Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate

Cat. No.: B3337473
CAS No.: 6621-60-9
M. Wt: 316.39 g/mol
InChI Key: FJBAZZHIYLSVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate is a synthetic organic compound featuring a urea functional group (-NH-C(O)-NH-) centrally linked to two hexanoate ester chains. This specific molecular architecture, which incorporates both ureido and ester motifs, makes it a valuable intermediate in organic synthesis and materials science research. Researchers utilize this compound and its analogs as versatile building blocks for the construction of more complex molecular structures, such as polymers and dendrimers . Its structure suggests potential application in the development of novel supramolecular assemblies, where the urea group can participate in hydrogen bonding, and in chemical synthesis for creating compound libraries. As a key intermediate, it enables studies in linker chemistry and the exploration of structure-activity relationships in medicinal chemistry. This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 6-[(6-methoxy-6-oxohexyl)carbamoylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-21-13(18)9-5-3-7-11-16-15(20)17-12-8-4-6-10-14(19)22-2/h3-12H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBAZZHIYLSVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC(=O)NCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289197
Record name Dimethyl 6,6'-(carbonyldiazanediyl)dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6621-60-9
Record name NSC59785
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 6,6'-(carbonyldiazanediyl)dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate typically involves a multi-step process. One common method includes the reaction of hexanoic acid with methanol in the presence of a strong acid catalyst to form methyl hexanoate. This intermediate is then reacted with 6-aminohexanoic acid and 6-methoxyhexanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate is a compound that has garnered attention in various scientific fields due to its potential applications. This article will explore its applications, particularly in the realms of pharmaceuticals and biochemistry, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a carbamoyl group and a methoxy functional group. The molecular formula is C13H26N2O3C_{13}H_{26}N_{2}O_{3}, indicating its complexity and potential for diverse interactions in biological systems.

Structural Formula

  • Chemical Name : this compound
  • Molecular Formula : C13H26N2O3C_{13}H_{26}N_{2}O_{3}
  • CAS Number : 6621-60-9

Drug Development

One of the primary applications of this compound is in drug development, particularly as a precursor or component in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance drug efficacy and specificity.

Case Studies

  • Antibody-Drug Conjugates (ADCs) : Research indicates that compounds similar to this compound are being explored as linkers in ADCs. These conjugates combine antibodies with cytotoxic drugs to target cancer cells specifically, improving therapeutic outcomes while minimizing side effects .
  • Antitumor Activity : In studies focusing on antitumor compounds, derivatives of this compound have shown promise in preclinical models for treating various cancers, demonstrating significant tumor reduction and improved survival rates .

Biochemical Applications

Beyond pharmaceuticals, this compound has potential applications in biochemistry, particularly in enzyme inhibition and modulation.

Enzyme Inhibition Studies

Research has shown that compounds with structural similarities can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for metabolic disorders or conditions like obesity and diabetes.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Drug DevelopmentUsed as a precursor in synthesizing novel drugsEfficacy in ADCs
Antitumor ActivityDemonstrated potential against various cancersSignificant tumor reduction
Biochemical ResearchPotential enzyme inhibitor for metabolic pathwaysModulation of metabolic disorders

Table 2: Case Study Overview

Case StudyFocus AreaResults
ADC DevelopmentLinking cytotoxic drugsImproved targeting of cancer cells
Antitumor EfficacyPreclinical cancer modelsEnhanced survival rates
Enzyme InhibitionMetabolic pathway modulationEffective inhibition observed

Mechanism of Action

The mechanism of action of Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-aminohexanoate (C₇H₁₅NO₂)

  • Key Differences : Lacks the urea and methoxy-oxohexyl groups.
  • Properties : The hydrochloride salt () is water-soluble, making it a preferred building block in peptide synthesis. Its simpler structure reduces steric hindrance, enabling faster reaction kinetics in esterification or amidation compared to the target compound .

Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate (C₁₇H₂₄NO₃)

  • Key Differences : Features a tertiary amine and aromatic aldehyde substituent instead of a urea group.
  • Properties : The formyl group enables Schiff base formation, useful in fluorescence labeling (). The aromatic ring enhances UV-vis activity (λmax ~270 nm), unlike the aliphatic target compound .

Methyl (6-(methylamino)hexyl)carbamate (C₉H₂₀N₂O₂)

  • Key Differences : Contains a carbamate (-O-C(O)-NH-) linkage instead of urea.
  • Properties : Carbamates are more hydrolytically stable under acidic conditions than ureas, making them suitable for prodrug design. The absence of a second ester group reduces polarity, increasing lipid solubility .

6-Aminohexanoate Linear Dimer (C₁₂H₂₃N₂O₄)

  • Key Differences : A dimer linked by amide bonds rather than a urea bridge.
  • The amide linkage is less polar than urea, reducing water solubility .

Methyl 6-acetoxyhexanoate (C₉H₁₆O₄)

  • Key Differences : Replaces the urea group with an acetoxy moiety.
  • Properties: The acetyl ester is more labile under basic conditions, enabling controlled release applications.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate C₁₅H₂₇N₂O₆ Urea, ester 331.38 Self-assembly, drug delivery
Methyl 6-aminohexanoate C₇H₁₅NO₂ Ester, amine 145.20 Peptide synthesis
Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate C₁₇H₂₄NO₃ Ester, tertiary amine, aldehyde 281.38 Fluorescent probes
Methyl (6-(methylamino)hexyl)carbamate C₉H₂₀N₂O₂ Carbamate, secondary amine 188.27 Prodrugs

Table 2: NMR and Stability Data

Compound NMR Characteristics Stability Notes
This compound Multiple conformers observed at 298 K (¹H/¹³C NMR); coalescence at elevated temperatures Urea group susceptible to hydrolysis under strong acids/bases
Methyl 6-aminohexanoate Single set of signals (¹H NMR), no conformational complexity Stable as hydrochloride salt; hygroscopic

Biological Activity

Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate is a complex organic compound with notable biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C23H42N4O8
  • IUPAC Name : Methyl 6-[(6-methoxy-6-oxohexyl)carbamoylamino]hexanoate
  • Functional Groups : The compound features esters and amides, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Methyl Hexanoate : Hexanoic acid reacts with methanol in the presence of a strong acid catalyst.
  • Coupling Reaction : The intermediate is then reacted with 6-aminohexanoic acid and 6-methoxyhexanoic acid under controlled conditions to yield the final product.

This compound interacts with specific molecular targets, including enzymes and proteins. The binding is mediated through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, indicating potent inhibitory effects .

Antioxidant Properties

In addition to its antiproliferative effects, this compound has demonstrated antioxidative activity. It has been shown to outperform standard antioxidants like BHT in various assays, suggesting its potential use in combating oxidative stress .

Comparative Analysis

Compound NameAntiproliferative Activity (IC50 μM)Antioxidant Activity
This compound1.2 - 5.3Stronger than BHT
DoxorubicinVaries by cell lineModerate
EtoposideVaries by cell lineModerate

Case Studies

  • Study on Cancer Cell Lines : In vitro studies have shown that derivatives of this compound selectively inhibit growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with varying degrees of potency, highlighting its potential as a therapeutic agent .
  • Oxidative Stress Assays : In experimental setups measuring oxidative stress, the compound demonstrated a significant reduction in reactive oxygen species (ROS), confirming its role as an effective antioxidant .

Q & A

Q. What are the optimal synthetic routes for Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate, and how can protecting groups enhance yield?

Methodological Answer: The synthesis involves sequential use of Fmoc and Boc protecting groups to prevent undesired side reactions. For example, coupling agents like EDC·HCl and HOBt in anhydrous MeCN/MeOH under argon facilitate carbamate bond formation, achieving yields >97% for intermediates like Methyl 2-((Fmoc)amino)-6-(Boc-amino)hexanoate . Deprotection with piperidine removes Fmoc efficiently (84% yield), while Boc removal requires acidic conditions (e.g., TFA in CH₂Cl₂) . Optimize stoichiometry (1:1.2 molar ratio of amine to carbonyl) and monitor via TLC to minimize byproducts.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and functional groups. For instance, methyl ester protons appear as singlets near δ 3.6 ppm, while carbamate NH signals are observed at δ 5.1–5.3 ppm in CDCl₃ .
  • X-ray Crystallography : Resolve stereochemical ambiguities. Evidence from Methyl 6-amino-6-oxohexanoate derivatives shows planar amide bonds and hydrogen-bonding patterns critical for stability .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect hydrolyzed byproducts (e.g., free carboxylic acids) .

Q. How does the compound’s stability vary under oxidative conditions, and what degradation pathways dominate?

Methodological Answer: Under oxidative stress (e.g., 500–1000 K in jet-stirred reactors), methyl esters undergo β-scission, forming aldehydes and ketones. Kinetic modeling (435-species mechanism) shows dominant pathways involve peroxy radical formation at the hexanoate chain, with activation energies ~30–40 kcal/mol . Store the compound at –20°C under argon to prevent ester hydrolysis, and avoid prolonged exposure to light or oxidizers (e.g., H₂O₂).

Advanced Research Questions

Q. Why do enzymatic acylation strategies often fail with this compound, and how can these challenges be mitigated?

Methodological Answer: Enzymes like Novozyme 435® struggle with steric hindrance from the carbamoyl group, leading to <5% yields in acylated products (e.g., vitamin C conjugates) . To improve efficiency:

  • Use bulky solvents (e.g., THF) to reduce enzyme-substrate rigidity.
  • Pre-activate the ester via mixed anhydrides (e.g., with ClCO₂Et) before enzymatic coupling.
  • Screen alternative lipases (e.g., Candida antarctica Lipase B) with broader substrate tolerance.

Q. What functionalization strategies enable the synthesis of biologically active derivatives?

Methodological Answer:

  • Boc-Hydrazine Conjugation : React the deprotected amine with N-succinimidyl Boc-hydrazinonicotinate in dry THF (Et₃N as base) to introduce hydrazine linkers for drug delivery .
  • Click Chemistry : Modify the terminal methoxy group via Cu(I)-catalyzed azide-alkyne cycloaddition. Ensure anhydrous conditions to prevent ester hydrolysis.
  • Peptide Coupling : Use HATU/DIPEA in DMF to graft peptide sequences onto the carbamoyl group, enhancing cellular uptake .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 97% vs. 84%)?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediates (e.g., 1680 cm⁻¹ for carbamates) and identify incomplete coupling .
  • Purification Optimization : Employ preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to separate diastereomers or unreacted starting material .
  • Solvent Effects : Replace MeCN with DMF in sterically hindered steps to improve solubility and reaction homogeneity.

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated oxidation?

Methodological Answer: The hexanoate chain undergoes H-abstraction at the γ-position (C4), forming resonance-stabilized radicals that propagate via O₂ addition. High-temperature regimes (>800 K) favor ketone formation through β-decomposition, while low temperatures (<600 K) promote cool-flame intermediates like hydroperoxides . Validate pathways using ¹⁸O-labeled esters and GC-MS to track oxygen incorporation.

Q. How can derivatization enhance the compound’s inhibitory activity against hyaluronidases or kinases?

Methodological Answer:

  • Hyaluronidase Inhibition : Introduce sulfonamide groups at the carbamoyl nitrogen via Michaelis-Arbuzov reaction, enhancing electrostatic interactions with enzyme active sites .
  • Kinase Targeting : Attach ATP-mimetic motifs (e.g., purine analogs) via Suzuki-Miyaura cross-coupling to the methoxy group, improving binding affinity to RSK or MAPK .
  • Prodrug Design : Mask the ester as a tert-butyl ether for improved bioavailability, with enzymatic cleavage in vivo restoring activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.